methyl 3-(N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-4-methoxybenzoate
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Description
Methyl 3-(N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-4-methoxybenzoate is a useful research compound. Its molecular formula is C19H23FN4O5S and its molecular weight is 438.47. The purity is usually 95%.
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Biological Activity
Methyl 3-(N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-4-methoxybenzoate, with the CAS number 2034614-96-3, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H23FN4O5S
- Molecular Weight : 438.47 g/mol
- Structure : The compound features a piperidine moiety, a sulfamoyl group, and a methoxybenzoate structure, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Inhibition : Compounds containing sulfamoyl groups have been shown to exhibit enzyme inhibition properties. This includes inhibition of acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states .
- Antibacterial Activity : The compound has demonstrated moderate to strong antibacterial activity against several strains including Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections .
- Cancer Chemotherapy : Similar compounds have been evaluated for their cytotoxic effects on cancer cell lines. The presence of the fluoropyrimidine moiety may enhance anticancer properties through interference with nucleic acid synthesis .
Biological Activity Data
The following table summarizes key findings regarding the biological activities associated with this compound:
Case Studies
- Antibacterial Efficacy : A study synthesized various piperidine derivatives, including those similar to this compound). These derivatives were tested against multiple bacterial strains, showing promising results in inhibiting growth, particularly against Salmonella typhi and Escherichia coli with varying degrees of effectiveness .
- Cytotoxicity Evaluation : Research involving the evaluation of similar compounds against colon cancer cells (HCT116 and HT29) demonstrated that certain derivatives exhibited potent cytotoxicity, suggesting that modifications in the piperidine structure could enhance therapeutic effectiveness against malignancies .
- In Silico Studies : Computational docking studies have been conducted to predict the binding affinities of this compound with various target proteins involved in cancer and bacterial resistance mechanisms. These studies provide insights into the potential pathways through which this compound may exert its effects .
Properties
IUPAC Name |
methyl 3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methylsulfamoyl]-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O5S/c1-28-16-4-3-14(18(25)29-2)9-17(16)30(26,27)23-10-13-5-7-24(8-6-13)19-21-11-15(20)12-22-19/h3-4,9,11-13,23H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQAZHCSEDVWHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.